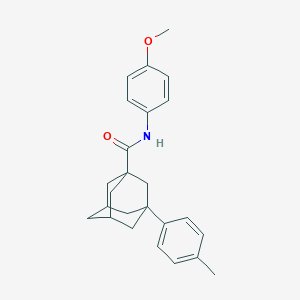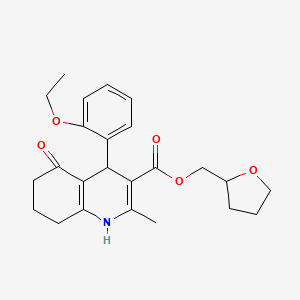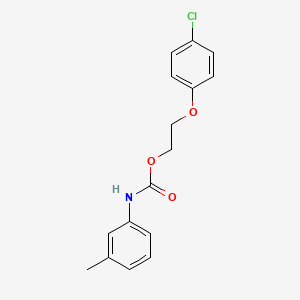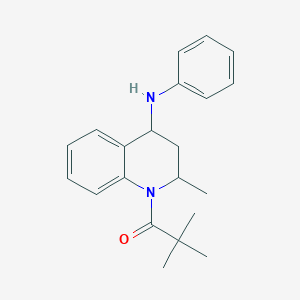![molecular formula C18H21NO3S B4955947 N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4955947.png)
N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide, also known as TDM-1, is a promising anti-cancer drug that has been developed for the treatment of HER2-positive breast cancer. This drug is a conjugate of trastuzumab, a monoclonal antibody that targets HER2 receptors, and DM1, a potent cytotoxic agent that inhibits microtubule assembly. TDM-1 has shown significant efficacy in clinical trials and has been approved by the FDA for the treatment of metastatic HER2-positive breast cancer.
Mechanism of Action
N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide targets HER2 receptors on the surface of cancer cells, which are overexpressed in HER2-positive breast cancer. Trastuzumab binds to HER2 receptors and inhibits their signaling pathways, while DM1 induces cell death by inhibiting microtubule assembly. The non-cleavable linker ensures that DM1 is released only within cancer cells, reducing the toxicity of the drug to normal cells.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide has been shown to induce cell death in HER2-positive breast cancer cells in vitro and in vivo. N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide also inhibits tumor growth and metastasis in animal models of HER2-positive breast cancer. N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide has a favorable pharmacokinetic profile, with a long half-life and low clearance rate, which allows for less frequent dosing and reduces the risk of toxicity.
Advantages and Limitations for Lab Experiments
N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide has several advantages for laboratory experiments, including its high specificity for HER2-positive cancer cells, its potency as a cytotoxic agent, and its stability in circulation. However, N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide is a complex molecule that requires specialized expertise and equipment for synthesis and analysis. N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide is also relatively expensive compared to other standard-of-care treatments, which may limit its availability for laboratory experiments.
Future Directions
There are several potential future directions for the development of N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide and related drugs. One direction is the optimization of the linker molecule to improve the stability and efficacy of the drug. Another direction is the development of combination therapies that enhance the efficacy of N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide and reduce the risk of drug resistance. Additionally, there is a need for further research into the mechanisms of action of N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide and its effects on the tumor microenvironment. Finally, the development of N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide for the treatment of other HER2-positive cancers, such as gastric and lung cancers, represents a promising area of research.
Synthesis Methods
The synthesis of N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide involves the conjugation of trastuzumab and DM1 through a linker molecule. The linker used in N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide is a non-cleavable thioether linker, which ensures the stability of the drug in circulation and enhances its efficacy by reducing the toxicity of DM1. The synthesis of N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide is a complex process that requires expertise in bioconjugation chemistry and protein engineering.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide has been extensively studied in preclinical and clinical trials, and its efficacy and safety have been demonstrated in various models of HER2-positive breast cancer. N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide has shown superior efficacy compared to other standard-of-care treatments, such as lapatinib and capecitabine, and has fewer side effects. N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide has also shown promising results in the treatment of other HER2-positive cancers, such as gastric and lung cancers.
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-13-4-7-15(8-5-13)23-11-10-18(20)19-14-6-9-16(21-2)17(12-14)22-3/h4-9,12H,10-11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYNSYDQSUCUHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-3-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B4955864.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4955882.png)
![2-amino-4-(2-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4955889.png)
![N-[(methylamino)carbonyl]hexopyranosylamine](/img/structure/B4955901.png)
![7-amino-2-bromo-9,10,11,12-tetrahydro-6H-chromeno[3,4-c]quinolin-6-one](/img/structure/B4955914.png)
![3-chloro-4-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4955927.png)
![N-(2-methoxyethyl)-6-[4-(3-methoxypropyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4955936.png)
![4-bromo-N-(4-ethoxyphenyl)-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B4955938.png)



![[1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol](/img/structure/B4955958.png)
![4-{[(2-hydroxy-5-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4955969.png)
